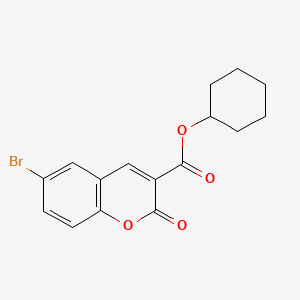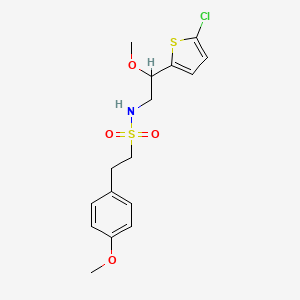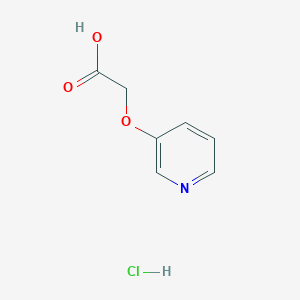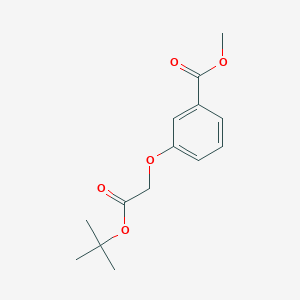
cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to the class of organic compounds known as coumarins . The closest related compound I found is “ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate” which has a molecular formula of C12H9BrO4 .
Molecular Structure Analysis
The structure of the similar compound “6-bromo-2-oxo-2H-chromene-3-carbonitrile (BOCC)” was proved by single crystal X-rays diffraction analysis . The asymmetric unit contained two identical molecules A and B which are different with respect to crystallography .Physical And Chemical Properties Analysis
The similar compound “ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate” has a molecular weight of 297.107 .Scientific Research Applications
Microwave-Assisted Synthesis
Microwave-assisted synthesis provides a rapid and efficient method for producing various chromene derivatives. Dao et al. (2018) reported the cyclization of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates under microwave irradiation, leading to the formation of 6H-benzo[c]chromen-6-ones and their tetrahydro analogues. This method highlights a strategy for generating compounds related to cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate with potential applications in drug development and material science (Dao et al., 2018).
Antimicrobial Activity
Sangani et al. (2013) synthesized a series of 4H-chromene derivatives bearing 2-aryloxyquinoline and evaluated their antimicrobial activity. These compounds showed significant activity against various bacteria and fungi, demonstrating the potential of chromene derivatives in developing new antimicrobial agents (Sangani et al., 2013).
Analgesic Activity
Kirillov et al. (2012) investigated the analgesic activity of certain chromene derivatives, revealing low toxicity and potential as pain management solutions. This suggests that modifications to the this compound structure could lead to effective analgesic agents (Kirillov et al., 2012).
Anticancer Potential
The study by Fu et al. (2015) on 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives evaluated their antiproliferative activities against non-small cell lung cancer cell lines. Compound 5e, in particular, showed strong activity by inducing apoptosis and elevating ROS levels, suggesting its potential as an anticancer agent (Fu et al., 2015).
Advanced Synthetic Applications
Research by Murakami et al. (2005) demonstrated the nickel-catalyzed intermolecular alkyne insertion into cyclobutanones, providing an efficient method to create cyclohexenones. This technique could be applied to the synthesis of this compound derivatives for various chemical and pharmaceutical applications (Murakami et al., 2005).
properties
IUPAC Name |
cyclohexyl 6-bromo-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO4/c17-11-6-7-14-10(8-11)9-13(16(19)21-14)15(18)20-12-4-2-1-3-5-12/h6-9,12H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUUADAZOQYVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)isoquinolin-1-one](/img/structure/B2695831.png)


![4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695836.png)

![4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B2695838.png)





![(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2695848.png)

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine](/img/structure/B2695853.png)